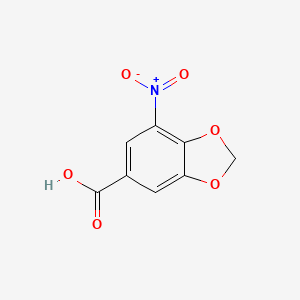
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. FMMA belongs to the class of pyrimidine-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Radiosynthesis and Imaging
- Radioligand for Imaging Translocator Protein (18 kDa) with PET: This compound has been studied for its potential in radiosynthesis, particularly for imaging the translocator protein (18 kDa) using positron emission tomography (PET). A related compound, DPA-714, designed with a fluorine atom, allows labeling with fluorine-18 for in vivo imaging (Dollé et al., 2008).
Antimicrobial Activity
- Oxazolidinone Antibacterial Agents: The compound has been explored as an oxazolidinone analog in antimicrobial agents. It exhibits significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Antitumor Activity
- Potential Antitumor Applications: Certain derivatives of this compound have shown selective antitumor activities in in vitro tests, suggesting a role in cancer treatment research (Xiong Jing, 2011).
Herbicidal Activity
- Use in Agriculture as Herbicide: Some derivatives of this compound have been developed and tested for their herbicidal activities, particularly against dicotyledonous weeds, indicating potential applications in agriculture (Wu et al., 2011).
Dual Inhibitors in Medicinal Chemistry
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: This compound has been synthesized as a potential dual inhibitor for human thymidylate synthase and dihydrofolate reductase, offering prospects in the development of new antifolate drugs (Gangjee et al., 2008).
Molecular Docking and Drug Design
- Molecular Docking for Antiviral Applications: Molecular docking studies have been conducted on variants of this compound for potential antiviral potency against SARS-CoV-2 protein, offering insights into COVID-19 treatment research (Mary et al., 2020).
Structural and Conformational Studies
- X-Ray Crystal Structure Analysis: Research has been conducted on the crystal structure of derivatives of this compound to understand their potential as dual inhibitors in medicinal chemistry (Gangjee et al., 2009).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-11(5-12(9)15)17-13(19)7-18-8-16-6-10(2)14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGSDNFNITTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)
![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)
![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)
![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)



![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)

![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)